molecular formula C10H9BrClFO2S B15322998 1-(4-Bromo-3-fluorobenzyl)cyclopropane-1-sulfonyl chloride

1-(4-Bromo-3-fluorobenzyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B15322998
M. Wt: 327.60 g/mol
InChI Key: JIBIFJDWNGKFDC-UHFFFAOYSA-N
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Description

1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound characterized by a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopropane ring with a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Halogenation: Starting with cyclopropane-1-sulfonyl chloride, the compound can undergo halogenation reactions to introduce bromine and fluorine atoms onto the phenyl ring.

  • Coupling Reactions: Using coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with cyclopropane-1-sulfonyl chloride in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenation and coupling reactions. These processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Substituted phenyl rings and cyclopropane derivatives.

Scientific Research Applications

1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism of action can vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride can be compared with other similar compounds, such as:

  • 1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

  • 1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of sulfonyl chloride.

These compounds share similarities in their core structure but differ in their functional groups, leading to different chemical properties and applications.

Properties

Molecular Formula

C10H9BrClFO2S

Molecular Weight

327.60 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H9BrClFO2S/c11-8-2-1-7(5-9(8)13)6-10(3-4-10)16(12,14)15/h1-2,5H,3-4,6H2

InChI Key

JIBIFJDWNGKFDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=C(C=C2)Br)F)S(=O)(=O)Cl

Origin of Product

United States

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